5-(Oxiran-2-YL)pentanoic acid
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Overview
Description
5-(Oxiran-2-YL)pentanoic acid is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an oxirane ring (epoxide) attached to a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Oxiran-2-YL)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-heptanoic acid with an epoxidizing agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-YL)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include dihydroxyheptanoic acid, pentanoic acid derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
5-(Oxiran-2-YL)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-YL)pentanoic acid involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
Oxirane derivatives: Other oxirane-containing compounds, such as epoxides, share similar reactivity and applications.
Uniqueness
5-(Oxiran-2-YL)pentanoic acid is unique due to its specific structure, which combines an oxirane ring with a pentanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
766548-06-5 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(oxiran-2-yl)pentanoic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-2-1-3-6-5-10-6/h6H,1-5H2,(H,8,9) |
InChI Key |
IUWHMFHZPLBCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCC(=O)O |
Origin of Product |
United States |
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